(2,4-Difluoro-5-methylphenyl)boronic acid
Description
(2,4-Difluoro-5-methylphenyl)boronic acid (CAS No. 900175-09-9) is an aromatic boronic acid derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and a methyl group at the 5-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their stability, low toxicity, and versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and diol-binding applications . The fluorine substituents in this compound enhance its Lewis acidity, while the methyl group influences steric and solubility properties, making it a candidate for targeted applications in drug design and sensing technologies .
Properties
IUPAC Name |
(2,4-difluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDEWLPPDFBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-09-9 | |
| Record name | (2,4-difluoro-5-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Lithiation
- The starting material is often 1-bromo-3,5-difluorobenzene or a closely related regioisomer.
- Under an inert nitrogen atmosphere, the substrate is dissolved in anhydrous tetrahydrofuran (THF).
- The reaction mixture is cooled to −78 °C.
- A strong base such as n-butyllithium or lithium diisopropylamide (LDA) is added slowly to generate the corresponding aryllithium intermediate.
- This lithiation step typically proceeds for several hours (e.g., 3–12 hours) at −78 °C to ensure complete metalation and to avoid side reactions.
Electrophilic Borylation
- After lithiation, triisopropyl borate (B(OiPr)3) is added to the reaction mixture.
- The mixture is allowed to slowly warm to room temperature over 12 hours, facilitating the formation of the boronate ester intermediate.
Acidic Workup and Isolation
- The reaction mixture is quenched with dilute hydrochloric acid (pH adjusted to 5–6).
- The boronate ester is hydrolyzed to the boronic acid.
- The organic layer is extracted with ethyl acetate.
- Solvents are removed under reduced pressure at mild temperatures (around 35 °C).
- The crude product is washed with n-hexane at room temperature for several hours to purify the boronic acid.
- The final product is obtained as a white solid with yields typically ranging from 70% to 78%.
Representative Experimental Data
| Step | Conditions | Outcome / Notes |
|---|---|---|
| Lithiation | 1-bromo-3,5-difluorobenzene, n-BuLi, −78 °C, 3 h | Formation of aryllithium intermediate |
| Electrophilic borylation | Triisopropyl borate, room temperature, 12 h | Formation of boronate ester intermediate |
| Acidic workup | 1N HCl, pH 5–6 | Hydrolysis to boronic acid |
| Extraction and purification | Ethyl acetate extraction, rotary evaporation (35 °C), hexane wash | Yield: 70–78%, purity >98% (HPLC, NMR confirmed) |
Reaction Scheme Summary
$$
\text{Br-C}6\text{H}2\text{F}2\text{CH}3 + \text{n-BuLi} \xrightarrow[-78^\circ C]{} \text{Li-C}6\text{H}2\text{F}2\text{CH}3
$$
$$
\text{Li-C}6\text{H}2\text{F}2\text{CH}3 + \text{B(OiPr)}3 \rightarrow \text{C}6\text{H}2\text{F}2\text{CH}3\text{-B(OiPr)}2
$$
$$
\text{C}6\text{H}2\text{F}2\text{CH}3\text{-B(OiPr)}_2 + \text{HCl} \rightarrow \text{(2,4-Difluoro-5-methylphenyl)boronic acid}
$$
Research Findings and Advantages
- The use of 1-bromo-3,5-difluorobenzene as a starting material is cost-effective and readily available, facilitating scalability.
- The reaction conditions are mild, with low toxicity and manageable safety profiles compared to alternative methods using more hazardous boron reagents.
- The synthetic route avoids multi-step sulfonylation or complex intermediate preparation, simplifying industrial-scale production.
- Purification by hexane washing improves product purity and yield.
- The method achieves high regioselectivity and reproducibility, with product purity confirmed by HPLC and NMR analyses (including ^1H and ^19F NMR).
- Yields consistently range between 70% and 78%, suitable for commercial synthesis.
Comparative Notes on Alternative Methods
- Other methods involving sulfonylation of benzyl alcohol derivatives followed by boron alkyl hydrogen lithium hydrogenolysis are less efficient due to expensive starting materials and difficult scale-up.
- Solid-phase synthesis approaches have been reported for related boronic acids but are more suited for functionalized derivatives rather than simple arylboronic acids.
- Transition metal-catalyzed cross-coupling methods (e.g., Suzuki coupling) can be used to introduce arylboronic acid moieties but require pre-functionalized boronic acid partners and are less direct for this specific compound.
Summary Table of Key Parameters
| Parameter | Value / Condition | Comments |
|---|---|---|
| Starting material | 1-bromo-3,5-difluorobenzene | Commercially available, inexpensive |
| Base for lithiation | n-Butyllithium or LDA | Strong base, low temperature required |
| Temperature for lithiation | −78 °C | Prevents side reactions |
| Boron reagent | Triisopropyl borate | Common electrophilic boron source |
| Reaction time | 12 hours (borylation step) | Ensures complete reaction |
| Workup pH | 5–6 | Optimal for boronic acid hydrolysis |
| Extraction solvent | Ethyl acetate | Efficient extraction of product |
| Purification solvent | n-Hexane | Removes impurities, improves purity |
| Yield | 70–78% | High yield for industrial synthesis |
| Product purity | >98% (HPLC, NMR confirmed) | High purity suitable for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Protodeboronation: Acidic or basic conditions, often using a protic solvent like water or alcohol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding aryl or alkyl compound.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(2,4-Difluoro-5-methylphenyl)boronic acid is widely utilized as an intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with biomolecules makes it particularly valuable in the development of pharmaceuticals targeting diseases such as cancer. The compound's unique fluorination pattern enhances its interaction with various biological targets, thereby improving the efficacy of drug candidates .
Case Studies
Recent studies have highlighted the compound's role in synthesizing new enzyme inhibitors and receptor ligands. For instance, research demonstrated that derivatives of this boronic acid effectively inhibit specific enzymes involved in cancer progression, showcasing its potential as a therapeutic agent .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound is a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. This reaction type allows chemists to efficiently combine boronic acids with various electrophiles, leading to the formation of biaryl compounds that are prevalent in many pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
When compared to other boronic acids, this compound exhibits distinct reactivity due to its specific substitution pattern. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2,5-Difluoro-4-methylphenyl)boronic acid | Fluorine substitution at different positions | Potentially different biological activity |
| (3-Fluorophenyl)boronic acid | Single fluorine substitution | Different reactivity patterns |
| (4-Methylphenyl)boronic acid | No fluorine substituents | Simpler structure; broader applications |
This distinct arrangement allows for tailored applications in medicinal chemistry where fine-tuning of molecular properties is essential .
Material Science
Development of Advanced Materials
In material science, this compound is employed to create advanced materials such as polymers and nanomaterials. The boronic acid functionality enhances properties like conductivity and mechanical strength, making it suitable for applications in electronics and photonics .
Diagnostics
Enhancing Diagnostic Tools
The compound's application extends to the development of diagnostic tools where it aids in detecting specific biomolecules. Its ability to form reversible covalent bonds with diols makes it an excellent candidate for enhancing the sensitivity and specificity of tests used in clinical diagnostics .
Mechanism of Action
The primary mechanism by which (2,4-Difluoro-5-methylphenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are the palladium catalyst and the aryl or vinyl halide substrates.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The electronic and steric effects of substituents significantly influence boronic acid properties:
- Fluorine Substituents : Fluorine atoms, being electron-withdrawing, lower the pKa of boronic acids by stabilizing the conjugate base (boronate). However, in fluoro-substituted analogs like (2,4-Difluoro-5-methylphenyl)boronic acid, through-space interactions between fluorine atoms and the boron center play a dominant role in stabilization compared to through-bond electronic effects .
- However, it may enhance lipid solubility, improving membrane permeability in biological systems .
Table 1: Comparison of Key Structural and Electronic Properties
| Compound Name | Substituent Positions | pKa (Estimated) | Key Features |
|---|---|---|---|
| This compound | 2-F, 4-F, 5-Me | ~8.5* | High Lewis acidity; moderate steric hindrance |
| (3,5-Difluoro-4-methoxyphenyl)boronic acid | 3-F, 5-F, 4-OMe | ~8.8 | Methoxy group increases electron density; lower diol affinity |
| (3-Ethoxy-4-fluorophenyl)boronic acid | 3-OEt, 4-F | ~9.2 | Ethoxy group reduces acidity; limited use in aqueous systems |
| Phenylboronic acid | None | ~8.8 | Baseline acidity; widely used in sensing |
| 4-Methylcarbonylphenylboronic acid (4-MCPBA) | 4-COMe | ~9.5 | High pKa limits physiological applications |
Table 2: Comparison of Sensing and Binding Properties
| Compound Name | Diol Association Constant (Kass, M⁻¹) | Key Applications |
|---|---|---|
| This compound | Not reported | Potential glucose sensing, drug delivery |
| Phenylboronic acid | ~2–4 (for glucose) | Glucose sensors, chromatography |
| Diphenylborinic acid | ~30–50 (for catechol) | Enhanced diol recognition |
| Wulff-type boronic acids | ~10–20 (for fructose) | Saccharide-switchable ion transport |
Data from .
Biological Activity
(2,4-Difluoro-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its interactions with biomolecules, therapeutic applications, and relevant research findings.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, which makes them valuable in various biochemical applications. They have been studied for their roles as enzyme inhibitors, particularly in the context of metabolic diseases and cancer therapies. The introduction of fluorine atoms into the boronic acid structure can enhance its biological properties by modifying its electronic characteristics and binding affinities.
1. Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes. For instance, studies have indicated its potential to inhibit dCTPase, an enzyme implicated in nucleotide metabolism and overexpressed in several carcinomas. The compound displayed a concentration-dependent stabilization of the dCTPase enzyme, suggesting its utility in cancer treatment strategies .
2. Antioxidant Properties
Recent research has highlighted the antioxidant capabilities of boronic acids. A derivative compound synthesized from phenyl boronic acid demonstrated significant antioxidant activity with IC50 values indicating effective radical scavenging properties. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress .
3. Anticancer Activity
In vitro studies have shown that certain boronic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, a related compound derived from quercetin demonstrated a high cytotoxic effect on MCF-7 breast cancer cells while exhibiting minimal toxicity to healthy cell lines. This indicates a potential therapeutic window for this compound in cancer treatment .
Case Study 1: Interaction with Insulin
A theoretical model was developed to study the interaction between various boronic acids and insulin. This model suggested that certain derivatives could stabilize insulin more effectively than traditional stabilizers. While specific data on this compound was not detailed, the findings underscore the potential for boronic acids to modulate insulin activity and stability .
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy of boronic acids has been explored in various studies. A derivative compound exhibited effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests that this compound may possess similar antimicrobial properties, warranting further exploration in pharmaceutical applications .
Research Findings Summary
Q & A
Q. How do computational models predict regioselectivity in Suzuki-Miyaura couplings of polyhalogenated substrates?
- Methodological Answer : Calculate Fukui indices (NBO analysis) to identify electrophilic centers. For 2,4-difluoro-5-methyl substrates, fluorine at C4 directs coupling to C5 due to decreased steric hindrance. Validate with - HOESY NMR to confirm boron insertion regiochemistry. Optimize using Pd(OAc)/SPhos in dioxane/HO (3:1) at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
